

Application Notes and Protocols: Techniques for Measuring VDAC1 Inhibition by AKOS-22

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Compound of Interest

Compound Name: AKOS-22

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Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol.[1] Its involvement in apoptosis makes it a critical target for drug discovery.[2] **AKOS-22** is a known inhibitor of VDAC1, demonstrating a binding affinity (K_d) of 15.4 μM and effectively inhibiting VDAC1 oligomerization and apoptosis.[3][4] This document provides detailed protocols for three key experimental techniques to measure the inhibitory activity of **AKOS-22** on VDAC1: Electrophysiology using a Planar Lipid Bilayer system, a Bioluminescence Resonance Energy Transfer (BRET) assay for VDAC1 oligomerization, and a fluorescence-based assay to assess mitochondrial membrane potential.

Introduction to VDAC1 and AKOS-22

VDAC1 exists in a dynamic equilibrium between a high-conductance "open" state, which allows the passage of anions like ATP, and a low-conductance "closed" state, which is more selective for cations.[1][5] The open state is predominant at low membrane potentials (approximately -40 to +40 mV).[1] VDAC1 plays a crucial role in mitochondria-mediated apoptosis, in part through its oligomerization, which is believed to form a pore for the release of pro-apoptotic factors.[6] [7]

AKOS-22 is a small molecule that has been identified as a direct inhibitor of VDAC1.^{[2][3]} It has been shown to interfere with VDAC1's function by inhibiting its oligomerization, thereby preventing the downstream events of the apoptotic cascade.^{[2][6]} The ability to accurately measure the inhibitory effects of compounds like **AKOS-22** on VDAC1 is essential for the development of novel therapeutics targeting VDAC1-mediated pathologies.

Experimental Protocols

This section details the methodologies for quantifying the inhibition of VDAC1 by **AKOS-22**.

Electrophysiological Measurement of VDAC1 Channel Activity

This protocol describes the reconstitution of purified VDAC1 into a planar lipid bilayer (PLB) to directly measure its channel conductance and the effect of **AKOS-22**.^{[3][6][8]}

Objective: To measure the effect of **AKOS-22** on the ion channel conductance of VDAC1.

Materials:

- Purified VDAC1 protein
- Soybean asolectin
- n-Decane
- Buffer solution: 1 M NaCl, 10 mM HEPES, pH 7.4^[6]
- **AKOS-22** stock solution (in a suitable solvent like DMSO)
- Planar lipid bilayer setup with Ag/AgCl electrodes
- Bilayer clamp amplifier
- Data acquisition and analysis software

Protocol:

- Prepare the Planar Lipid Bilayer:
 - Prepare a solution of soybean asolectin in n-decane (e.g., 25 mg/ml).
 - Form a lipid bilayer across a small aperture (100-250 μm) separating two chambers (cis and trans) filled with the buffer solution.[\[8\]](#)
- Reconstitute VDAC1:
 - Add a small amount of purified VDAC1 (e.g., 1-5 ng) to the cis chamber.[\[6\]](#)
 - Monitor the electrical capacitance and conductance to confirm the insertion of VDAC1 channels into the bilayer. Single-channel insertions will appear as discrete steps in conductance.
- Record Baseline VDAC1 Activity:
 - Apply a voltage clamp across the membrane and record the single-channel currents at various holding potentials (e.g., from -60 mV to +60 mV).[\[9\]](#)
 - Determine the single-channel conductance of the open state, which is typically around 4 nS in 1 M KCl.[\[5\]](#)
- Introduce **AKOS-22**:
 - Add **AKOS-22** to the cis chamber to achieve the desired final concentration (e.g., in the range of 1-50 μM).
 - Allow for an incubation period (e.g., 15-30 minutes) for the compound to interact with the VDAC1 channels.
- Record VDAC1 Activity in the Presence of **AKOS-22**:
 - Record the channel currents again under the same voltage protocol as in step 3.
 - Analyze the data to determine any changes in channel conductance, open probability, and voltage dependence. A reduction in conductance, particularly in the -40 to +40 mV range, indicates inhibition by **AKOS-22**.[\[6\]](#)

- Data Analysis:
 - Calculate the single-channel conductance ($\gamma = I/V$, where I is the current and V is the voltage).
 - Compare the conductance and open probability of VDAC1 before and after the addition of **AKOS-22**.

Caption: Workflow for Electrophysiological Measurement of VDAC1 Inhibition.

VDAC1 Oligomerization Assay using BRET

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the oligomerization of VDAC1 in living cells and its inhibition by **AKOS-22**.[\[6\]](#)

Objective: To quantify the inhibitory effect of **AKOS-22** on VDAC1 oligomerization.

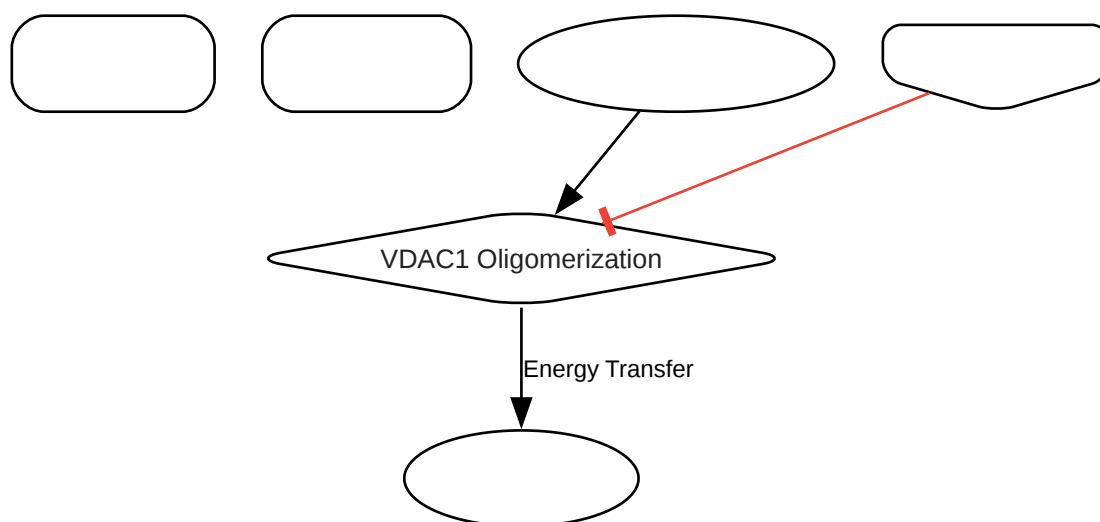
Materials:

- Mammalian cell line (e.g., HEK293T)
- Expression plasmids: VDAC1-Renilla luciferase (RLuc) and VDAC1-GFP2[\[6\]](#)
- Cell culture reagents
- Transfection reagent
- BRET substrate (e.g., coelenterazine h)
- **AKOS-22** stock solution
- Apoptosis-inducing agent (e.g., staurosporine)
- Luminometer capable of reading dual wavelengths (for RLuc and GFP2 emission)

Protocol:

- Cell Culture and Transfection:

- Culture cells to an appropriate confluency in a white, clear-bottom 96-well plate.
- Co-transfect the cells with the VDAC1-RLuc (donor) and VDAC1-GFP2 (acceptor) plasmids.
- Compound Treatment:
 - After 24-48 hours of transfection, treat the cells with varying concentrations of **AKOS-22** (e.g., 0.1-50 μ M) for a specified pre-incubation time (e.g., 2 hours).
- Induction of Oligomerization:
 - Induce VDAC1 oligomerization by adding an apoptosis-inducing agent (e.g., staurosporine) to the wells (except for the negative control).
- BRET Measurement:
 - Add the BRET substrate to each well.
 - Immediately measure the luminescence at the emission wavelengths for RLuc (e.g., ~480 nm) and GFP2 (e.g., ~530 nm) using a luminometer.
- Data Analysis:
 - Calculate the BRET ratio: (Emission at GFP2 wavelength) / (Emission at RLuc wavelength).
 - Normalize the BRET ratios to the vehicle-treated control.
 - Plot the normalized BRET ratio against the concentration of **AKOS-22** to determine the IC₅₀ value. A 50% inhibition of VDAC1 oligomerization by **AKOS-22** has been observed at approximately 7.5 μ M.[\[6\]](#)



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Caption: BRET Assay Principle for VDAC1 Oligomerization.

Mitochondrial Membrane Potential Assay

This fluorescence-based assay indirectly assesses VDAC1 function by measuring changes in mitochondrial membrane potential ($\Delta\Psi_m$), a key indicator of mitochondrial health. VDAC1 dysfunction can lead to a collapse of $\Delta\Psi_m$.

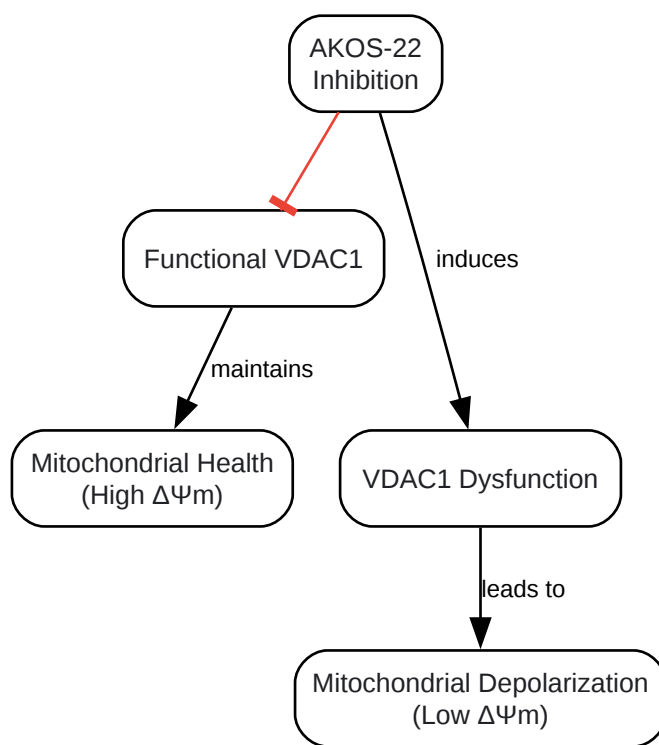
Objective: To determine the effect of **AKOS-22** on mitochondrial membrane potential as an indirect measure of VDAC1 inhibition.

Materials:

- Mammalian cell line (e.g., HeLa)
- Cell culture reagents
- Fluorescent dye for mitochondrial membrane potential (e.g., JC-1 or DiIC1(5))^{[10][11]}
- **AKOS-22** stock solution
- Positive control for mitochondrial depolarization (e.g., CCCP)
- Fluorescence microscope or plate reader

Protocol:

- Cell Culture and Treatment:
 - Seed cells in a suitable format (e.g., 96-well plate or chamber slides).
 - Treat the cells with various concentrations of **AKOS-22** for a defined period (e.g., 24 hours). Include untreated cells and cells treated with CCCP as controls.
- Staining with Fluorescent Dye:
 - Remove the culture medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
 - For JC-1, healthy mitochondria with a high $\Delta\Psi_m$ will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with a low $\Delta\Psi_m$ will show green fluorescence (JC-1 monomers).[\[10\]](#)
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
 - For JC-1, measure the fluorescence at both the green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~535/590 nm) wavelengths.[\[12\]](#)
- Data Analysis:
 - For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
 - Compare the fluorescence ratio in **AKOS-22**-treated cells to that of the untreated and CCCP-treated controls.



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Caption: Logical Relationship of VDAC1 Inhibition and Mitochondrial Depolarization.

Data Presentation

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.

Table 1: Electrophysiological Data for VDAC1 Inhibition by **AKOS-22**

Parameter	Control (No AKOS-22)	+ AKOS-22 (Concentration)
Single-Channel Conductance (nS)	~4.0 (in 1 M KCl)[5]	Reduced
Open Probability	High at ± 10 mV[13]	Decreased
Voltage Dependence	Gating at $> \pm 30-40$ mV[1]	Altered

Table 2: VDAC1 Oligomerization Inhibition by **AKOS-22**

Compound	Assay	IC50 Value
AKOS-22	BRET2	~7.5 μ M[6]

Table 3: Effect of **AKOS-22** on Mitochondrial Membrane Potential

Treatment	Red/Green Fluorescence Ratio (JC-1)	Interpretation
Untreated Control	High	Healthy Mitochondria
AKOS-22	Concentration-dependent decrease	Mitochondrial Depolarization
CCCP (Positive Control)	Low	Complete Depolarization

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the inhibitory effects of **AKOS-22** on VDAC1. By employing a combination of direct biophysical measurements, cell-based functional assays, and indirect indicators of mitochondrial health, a comprehensive understanding of the compound's mechanism of action can be achieved. These techniques are crucial for the continued development and characterization of VDAC1 inhibitors as potential therapeutic agents.

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